molecular formula C12H16FN3O B1466248 [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine CAS No. 1479261-12-5

[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine

Cat. No. B1466248
CAS RN: 1479261-12-5
M. Wt: 237.27 g/mol
InChI Key: KJOCILHCQGKXCW-UHFFFAOYSA-N
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Description

“[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol. It contains a fluoropyridine and a piperidine moiety, which are both important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of fluoropyridines, such as the 3-fluoropyridine moiety in this compound, has been a topic of interest in recent years . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent in the aromatic ring . Piperidines, on the other hand, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-fluoropyridine moiety and a piperidine moiety. The presence of fluorine in the pyridine ring can reduce its basicity and reactivity compared to its chlorinated and brominated analogues .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve the fluoropyridine and piperidine moieties. For instance, fluoropyridines can undergo various reactions due to the presence of the strong electron-withdrawing substituent in the aromatic ring . Piperidine derivatives can also undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its fluoropyridine and piperidine moieties. Fluoropyridines have interesting and unusual physical, chemical, and biological properties . Piperidines also have important properties that make them useful in the pharmaceutical industry .

Scientific Research Applications

Organic Synthesis Methodology

The compound’s structure, featuring a piperidine ring, is a common motif in organic chemistry. It can be used to develop new synthetic methodologies, such as nucleophilic aromatic substitution reactions, which are valuable for constructing complex organic molecules.

Each of these applications leverages the unique chemical properties of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine , demonstrating its versatility and potential in various fields of scientific research .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, some piperidine derivatives have been designed as inhibitors for certain kinases .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. The synthesis of fluoropyridines and piperidines is a topic of ongoing research , and this compound could have potential applications in the pharmaceutical industry .

properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-11-7-15-4-3-10(11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCILHCQGKXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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